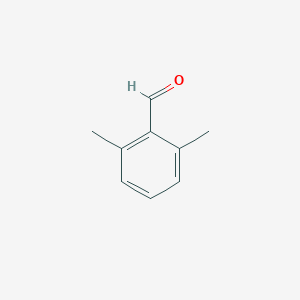

2,6-Dimethylbenzaldehyde

Descripción general

Descripción

2,6-Dimethylbenzaldehyde is an organic compound with the molecular formula C₉H₁₀OThis compound is characterized by its colorless to light yellow crystalline solid appearance and is slightly soluble in water but more soluble in organic solvents such as alcohols and ethers . It is commonly used in the cosmetics industry as an additive in perfumes and flavors, as well as a raw material for dyes and pigments .

Métodos De Preparación

2,6-Dimethylbenzaldehyde can be synthesized through the oxidation of toluene. The most common method involves the use of hydrogen peroxide or chlorine oxygen air as oxidizing agents . The reaction conditions typically include a controlled temperature and pressure to ensure the efficient conversion of toluene to this compound. Industrial production methods also follow similar oxidative processes, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

2,6-Dimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 2,6-dimethylbenzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2,6-dimethylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions include 2,6-dimethylbenzoic acid, 2,6-dimethylbenzyl alcohol, and various substituted derivatives depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

Organic Synthesis

2,6-Dimethylbenzaldehyde serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, including:

- Aldol Condensation : It can undergo aldol condensation reactions to form larger carbon skeletons.

- Reduction Reactions : The aldehyde group can be reduced to alcohols or further transformed into other functional groups.

- Friedel-Crafts Reactions : It can be used in Friedel-Crafts acylation to synthesize complex aromatic compounds.

Case Study: Synthesis of Benzyl Alcohol Derivatives

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a precursor for synthesizing benzyl alcohol derivatives through selective reduction methods. The resulting compounds exhibited enhanced properties for potential applications in pharmaceuticals and agrochemicals.

Fragrance and Flavor Industry

The compound is also used extensively in the fragrance and flavor industry due to its pleasant aroma. It is employed in:

- Perfume Formulations : As a key ingredient that contributes a sweet, floral note.

- Flavoring Agents : Incorporated into food products to enhance taste profiles.

Data Table: Fragrance and Flavor Applications

| Application Type | Example Usage |

|---|---|

| Perfume | Floral and fruity fragrances |

| Food Flavoring | Confectionery and baked goods |

Proteomics Research

This compound is recognized for its role as a building block in proteomics research. It is utilized for:

- Labeling Proteins : The compound can react with amino acids to form stable adducts, facilitating the study of protein interactions and functions.

- Mass Spectrometry : Its derivatives are used in mass spectrometry for the identification and quantification of proteins.

Case Study: Protein Labeling Techniques

A publication in Analytical Chemistry highlighted the effectiveness of this compound in developing new protein labeling techniques that improve detection sensitivity in mass spectrometry analyses. This advancement has significant implications for biomarker discovery and disease research.

Agrochemical Applications

In the agrochemical sector, this compound has been explored for its potential use as an insect repellent and fungicide. Its efficacy against various pests has been documented in several studies.

Data Table: Agrochemical Properties

| Property | Value |

|---|---|

| Insecticidal Activity | Moderate effectiveness against common pests |

| Fungicidal Activity | Effective against certain fungal strains |

Mecanismo De Acción

The mechanism of action of 2,6-dimethylbenzaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The compound’s reactivity with nucleophiles makes it a valuable reagent in organic synthesis, facilitating the formation of complex molecules through condensation and addition reactions .

Comparación Con Compuestos Similares

2,6-Dimethylbenzaldehyde can be compared with other similar compounds such as:

Benzaldehyde: Unlike this compound, benzaldehyde lacks the methyl groups on the aromatic ring, which affects its reactivity and solubility.

2,4-Dimethylbenzaldehyde: This compound has methyl groups at different positions on the aromatic ring, leading to variations in its chemical behavior and applications.

3,5-Dimethylbenzaldehyde: Similar to this compound, but with methyl groups at the 3 and 5 positions, influencing its reactivity and use in synthesis.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.

Actividad Biológica

2,6-Dimethylbenzaldehyde (C9H10O), also known as m-xylene-2-carboxaldehyde, is an aromatic aldehyde with various applications in chemical synthesis and biological research. This article explores its biological activities, highlighting its potential therapeutic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10O

- Molecular Weight : 134.18 g/mol

- Appearance : Colorless to yellow liquid or low melting solid

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. A study indicated that benzaldehyde derivatives, including this compound, exhibited bactericidal effects against various strains of bacteria. The mechanism involved the regulation of gene expression related to metabolism and virulence in pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

| Organism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Bactericidal | 0.5 µg/mL |

| S. aureus | Bactericidal | 0.7 µg/mL |

Cytotoxic Effects

Research has shown that this compound exhibits cytotoxic effects on cancer cells. In vitro studies revealed that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The cytotoxicity was attributed to the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Case Study: Apoptosis Induction

A study involving human breast cancer cells treated with this compound showed a significant increase in apoptotic markers after 24 hours of exposure. The IC50 value was determined to be approximately 25 µM.

Antioxidant Activity

This compound has been noted for its antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may contribute to its anticancer effects. The compound's ability to scavenge free radicals was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a notable reduction in DPPH radical concentration .

The biological activities of this compound can be attributed to several mechanisms:

- Gene Regulation : It influences the expression of genes associated with bacterial virulence and metabolism.

- Apoptotic Pathways : Induction of apoptosis through mitochondrial dysfunction and activation of caspases.

- Antioxidant Defense : Scavenging free radicals and enhancing the cellular antioxidant capacity.

Safety and Toxicology

While this compound exhibits promising biological activities, safety assessments are essential. The compound's LD50 values indicate moderate toxicity levels; for instance, the oral LD50 in rats is reported between 800 to 2850 mg/kg . Long-term exposure studies suggest that it may cause irritation but does not exhibit significant sensitization potential.

Propiedades

IUPAC Name |

2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-4-3-5-8(2)9(7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJQBWSZHCKOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342693 | |

| Record name | 2,6-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-56-4 | |

| Record name | 2,6-Dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the atmospheric fate of 2,6-Dimethylbenzaldehyde?

A1: this compound readily reacts with hydroxyl (OH) radicals in the atmosphere. [] This reaction is a significant degradation pathway for the compound in the environment. The rate coefficient for this reaction has been determined to be (30.7 ± 3.0) × 10-12 cm3 molecule-1 s-1 at 295 ± 2K and atmospheric pressure. [] This reactivity is comparable to other dimethylbenzaldehyde isomers, indicating that the position of the methyl substituents on the aromatic ring does not significantly influence the OH radical reaction rate. []

Q2: Can this compound be used as a starting material for synthesizing more complex molecules?

A2: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it reacts with Meldrum's acid to form a condensation product. Upon flash vacuum pyrolysis, this intermediate yields 7-methoxy-5-methyl-2-naphthol, a precursor to the bioactive compound 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid. [] This naphthoic acid derivative is a key component in enediyne and other antibiotics due to its intercalating properties. []

Q3: How does the steric bulk of this compound affect its reactivity?

A3: The two methyl groups adjacent to the aldehyde function in this compound introduce significant steric hindrance. This steric effect influences the compound's reactivity in several ways:

- Slower reaction rates: Reactions involving the aldehyde group may proceed slower compared to less hindered benzaldehydes. For example, the condensation reaction with a Horner-Wadsworth-Emmons (HWE) reagent to form α-keto (cyanomethylene)triphenylphosphoranes requires a longer reaction time for this compound compared to less hindered aldehydes. []

- Influence on reaction products: In some cases, the steric bulk can dictate the stereochemical outcome of reactions. For instance, in the reaction with (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime, the oxime side chain deviates significantly (by 50.5°) from coplanarity with the benzene ring due to steric clashes with the methyl groups. []

Q4: Can this compound be used in the synthesis of heterocyclic compounds?

A4: Yes, this compound reacts with 4-Hydroxycoumarin to yield 3,3′-benzylidene-bis-(4-hydroxycoumarins), which are unstable intermediates. [] These intermediates then undergo an intramolecular ring closure, ultimately forming derivatives of 7-[4′-hydroxycoumarinyl-(3′)]-benzopyrano [3,2-c] coumarins. [] This reaction highlights the utility of this compound in constructing complex heterocyclic systems.

Q5: Are there any known crystallographic studies on derivatives of this compound?

A5: Yes, several crystal structures of this compound derivatives have been solved, providing insights into their molecular geometry and packing:

- (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime: This compound crystallizes in the P21/n space group and forms dimers through hydrogen bonding around the center of symmetry. []

- (E)-4-Chloro-2,6-dimethylbenzaldehyde O-methyloxime: The crystal structure of this derivative has been determined at 93K. []

- N-methyl benzaldehyde nitrone: While not a direct derivative of this compound, this compound provides a structural analogue. Its crystal structure reveals a Z configuration about the carbon-nitrogen double bond with minimal deviation from planarity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.